molecular formula C10H17NO2 B1199237 4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid CAS No. 24306-54-5

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Cat. No. B1199237
CAS RN: 24306-54-5
M. Wt: 183.25 g/mol
InChI Key: PKWPJBDFDHJNER-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid” is a chemical compound with the CAS Number: 24306-54-5 . It has a molecular weight of 183.25 and its IUPAC name is 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7,11H2,(H,12,13) . This indicates the presence of a bicyclic structure with an aminomethyl group and a carboxylic acid group attached .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Enantioselective Synthesis

Results: The process has been successful in producing these compounds with good to excellent yields and high enantioselectivity, which is significant for the development of pharmaceuticals and other biologically active molecules .

Development of Antibacterial Agents

Results: Although platencin itself has not advanced to clinical drug status due to poor in vivo efficacy, the synthesis of its analogues remains a critical area of research .

Molecular Rotor Synthesis

Results: The successful synthesis of these rotors could lead to advancements in the development of nanoscale machines and devices .

Natural Product Synthesis

Results: This method has facilitated the synthesis of complex natural products, contributing to the understanding of their biological activities .

Transparent Metal–Organic Frameworks (MOFs)

Results: The resulting MOFs offer a unique approach to studying molecules in a confined solid space, which is valuable for various applications, including catalysis and gas storage .

Hematology and Diagnostic Assay Manufacturing

Results: The availability of such high-purity compounds ensures the reliability and accuracy of diagnostic assays in medical laboratories .

Synthesis of Molecular Probes

Results: These probes are crucial for detecting, quantifying, and studying various chemical entities in complex biological systems .

Drug Discovery and Development

Results: The exploration of these compounds has led to the identification of potential drug candidates for various diseases .

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

properties

IUPAC Name

4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c11-7-9-1-4-10(5-2-9,6-3-9)8(12)13/h1-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWPJBDFDHJNER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179044
Record name 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

CAS RN

24306-54-5
Record name 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024306545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Aminomethyl)bicyclo(2.2.2)octane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 3
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 4
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 5
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid
Reactant of Route 6
4-(Aminomethyl)bicyclo[2.2.2]octane-1-carboxylic acid

Q & A

Q1: How does AMBOC interact with the human plasminogen kringle 4 domain?

A1: The study utilized nuclear magnetic resonance (NMR) spectroscopy to investigate the binding of various ligands, including AMBOC, to the human plasminogen kringle 4 domain []. The research found that AMBOC interacts with the kringle 4 lysine-binding site. Specifically, the aromatic rings of amino acid residues Trp62, Phe64, and Trp72, particularly Trp72, are in close proximity to AMBOC, indicating hydrophobic interactions between the ligand and the binding site. While AMBOC possesses a carboxylate function, the study primarily focused on the role of aromatic residues in the binding interaction and did not elaborate on the specific contribution of the carboxylate group for this particular ligand.

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